molecular formula C17H15FN4O2S B3444664 N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No. B3444664
M. Wt: 358.4 g/mol
InChI Key: RLIHBEYTVDHUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea, also known as compound 1, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 is not fully understood. However, it is believed that N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 exerts its biological activities by modulating various signaling pathways. For example, N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 has been found to activate the AMPK signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. For example, N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 has been found to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. Additionally, N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 has been shown to induce the expression of various genes, including p53 and Bax, which are involved in apoptosis. Furthermore, N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 has been found to regulate the expression of various proteins, including GLUT4 and PPARγ, which are involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 is its potent biological activity, which makes it a promising candidate for therapeutic applications. Additionally, the synthesis method of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 is relatively simple and yields a reasonable amount of product. However, one of the limitations of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1. One possible direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its physicochemical properties may improve the efficacy and bioavailability of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Several studies have shown that N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea 1 has been shown to have anti-diabetic activity by regulating glucose metabolism.

properties

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-24-14-4-2-3-13(10-14)19-16(23)20-17-22-21-15(25-17)9-11-5-7-12(18)8-6-11/h2-8,10H,9H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIHBEYTVDHUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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